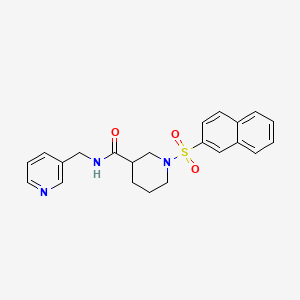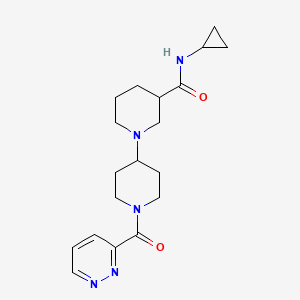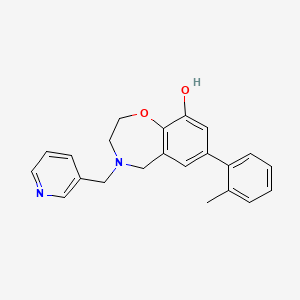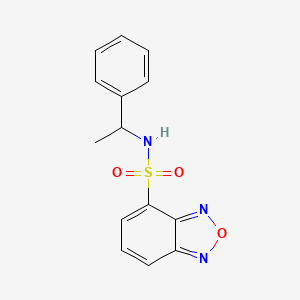
N~1~,N~1~-diethyl-N~4~-4-pyridinyl-1,4-piperidinedicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~1~-diethyl-N~4~-4-pyridinyl-1,4-piperidinedicarboxamide, commonly known as DPA, is a chemical compound that has gained significant attention in scientific research. DPA is a potent inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner Max, which plays a crucial role in the development of cancer.
作用機序
DPA inhibits the protein-protein interaction between c-Myc and Max by binding to the c-Myc protein. This binding disrupts the formation of the c-Myc/Max heterodimer, which is necessary for the transcriptional activity of c-Myc. This inhibition of c-Myc activity leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
DPA has been shown to have a low toxicity profile and is well-tolerated in animal studies. DPA has been shown to inhibit cancer cell growth both in vitro and in vivo, and to protect neurons from damage caused by amyloid-beta. DPA has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using DPA in lab experiments is its specificity for the c-Myc/Max interaction. DPA has been shown to have little to no effect on other protein-protein interactions. However, one limitation of using DPA in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer to cells in culture.
将来の方向性
There are several potential future directions for the study of DPA. One area of research could be the development of more potent analogs of DPA. Another area of research could be the investigation of the potential of DPA in combination with other cancer therapies. Additionally, the potential of DPA as a treatment for other diseases, such as inflammatory diseases, could be explored.
合成法
The synthesis of DPA involves the reaction of 4-pyridinecarboxaldehyde with ethyl 4-piperidinecarboxylate to form an intermediate product. This intermediate product is then reacted with diethylamine to produce DPA. The yield of DPA is typically around 50%, and the compound can be purified using column chromatography.
科学的研究の応用
DPA has been extensively studied for its potential as a cancer therapeutic agent. The protein-protein interaction between c-Myc and Max is a critical step in the development of many types of cancer. DPA has been shown to disrupt this interaction, leading to the inhibition of cancer cell growth both in vitro and in vivo. DPA has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. DPA has been shown to protect neurons from damage caused by amyloid-beta, a protein that is implicated in the development of Alzheimer's disease.
特性
IUPAC Name |
1-N,1-N-diethyl-4-N-pyridin-4-ylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-3-19(4-2)16(22)20-11-7-13(8-12-20)15(21)18-14-5-9-17-10-6-14/h5-6,9-10,13H,3-4,7-8,11-12H2,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWDPESLWULVGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~,N~1~-diethyl-N~4~-(pyridin-4-yl)piperidine-1,4-dicarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-ethyl-3-methyl-4-[4-(1H-pyrazol-4-yl)butanoyl]piperazin-2-one](/img/structure/B5493920.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B5493940.png)
![N-[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]phenylalanine](/img/structure/B5493944.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5493951.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide](/img/structure/B5493953.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5493966.png)


![5-ethoxy-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-furamide](/img/structure/B5493987.png)
![7-acetyl-N-[(1-ethylcyclobutyl)methyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5493992.png)
![2-methyl 4-propyl 5-{[3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5493997.png)
